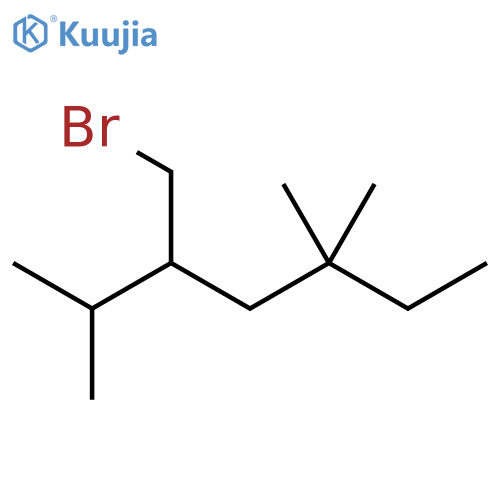Cas no 2138240-78-3 (Heptane, 3-(bromomethyl)-2,5,5-trimethyl-)

2138240-78-3 structure
商品名:Heptane, 3-(bromomethyl)-2,5,5-trimethyl-
CAS番号:2138240-78-3
MF:C11H23Br
メガワット:235.20432305336
CID:5289056
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- 化学的及び物理的性質
名前と識別子
-
- Heptane, 3-(bromomethyl)-2,5,5-trimethyl-
-
- インチ: 1S/C11H23Br/c1-6-11(4,5)7-10(8-12)9(2)3/h9-10H,6-8H2,1-5H3
- InChIKey: RASXGHYIASAYRZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(CBr)CC(C)(C)CC
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-678959-0.05g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.05g |
$1068.0 | 2025-03-12 | |
| Enamine | EN300-678959-2.5g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 2.5g |
$2492.0 | 2025-03-12 | |
| Enamine | EN300-678959-0.1g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.1g |
$1119.0 | 2025-03-12 | |
| Enamine | EN300-678959-10.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 10.0g |
$5467.0 | 2025-03-12 | |
| Enamine | EN300-678959-1.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 1.0g |
$1272.0 | 2025-03-12 | |
| Enamine | EN300-678959-0.25g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.25g |
$1170.0 | 2025-03-12 | |
| Enamine | EN300-678959-5.0g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 5.0g |
$3687.0 | 2025-03-12 | |
| Enamine | EN300-678959-0.5g |
3-(bromomethyl)-2,5,5-trimethylheptane |
2138240-78-3 | 95.0% | 0.5g |
$1221.0 | 2025-03-12 |
Heptane, 3-(bromomethyl)-2,5,5-trimethyl- 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
2138240-78-3 (Heptane, 3-(bromomethyl)-2,5,5-trimethyl-) 関連製品
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
